8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
The compound 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline class, a tricyclic scaffold combining pyrazole and quinoline moieties. This structural framework is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor ligand properties . Key structural features of this compound include:
- 8-Ethoxy group: Enhances lipophilicity and metabolic stability compared to smaller substituents like fluoro or methoxy.
- 3-Phenyl group: A common pharmacophore in receptor ligands, contributing to π-π stacking interactions.
Propriétés
IUPAC Name |
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZOPMIDURKDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic AMP or cyclic GMP, which can modulate various cellular processes.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogues
Substituent-Driven Activity and Physicochemical Properties
The biological and pharmacokinetic profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
R8 Substituents: Ethoxy (Target): Increases lipophilicity and metabolic stability compared to fluoro () or methoxy () groups. Ethoxy’s bulk may reduce enzymatic degradation .
R5-Benzyl Group :
- 2-Fluorophenyl (Target): The ortho-fluoro substitution may induce conformational rigidity, optimizing receptor interactions compared to para-substituted analogues (e.g., 4-methoxyphenyl in ) .
- Trifluoromethylphenyl (ELND006): Strong electron-withdrawing effects improve enzyme inhibition (e.g., gamma-secretase) but may increase toxicity .
Biological Activity: Anti-angiogenic effects: Pyrazolo[4,3-c]quinolines with fused rings (e.g., Target compound) inhibit endothelial cell proliferation and migration, as seen in analogues from . Cytotoxicity: Methoxy-substituted derivatives () show moderate activity against HCT-116 and A549 cells, suggesting the Target’s ethoxy group may enhance potency .
Metabolic Stability and Selectivity
- ELND006/ELND007 : These gamma-secretase inhibitors exhibit metabolic stability due to cyclopropyl and trifluoromethyl groups, avoiding rapid hepatic clearance . The Target’s ethoxy group may similarly resist oxidation.
- Anticancer Analogues: Microwave-synthesized pyrazolo[4,3-c]quinolines () show improved yields and activity, suggesting the Target’s synthetic route could benefit from similar optimization .
Receptor Affinity and Mechanism
- Benzodiazepine Receptor Ligands: Compounds like CGS-9896 (a pyrazoloquinoline) demonstrate anxiolytic effects via GABA receptor modulation . The Target’s 3-phenyl group is critical for such interactions.
Activité Biologique
8-Ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of pyrazoloquinolines, which have garnered attention for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can be represented as follows:
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells .
Anti-inflammatory Properties
The anti-inflammatory potential of 8-ethoxy derivatives has been explored in several studies. For example, it has been observed that certain pyrazoloquinoline derivatives inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating their ability to modulate inflammatory responses. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is a key mechanism through which these compounds exert their anti-inflammatory effects .
Antimicrobial Activity
8-Ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has also been evaluated for its antimicrobial properties. In vitro studies have shown that related pyrazolo derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest strong bactericidal effects, making them potential candidates for antibiotic development .
The biological activity of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Modulation of Immune Responses : By inhibiting pro-inflammatory mediators like nitric oxide and cytokines, these compounds can mitigate inflammatory processes.
Case Studies
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core, and how can substituents like the 2-fluorophenylmethyl group be introduced?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via condensation reactions between pyrazole-4-carbaldehydes and substituted anilines. For example, fusion of 4-ethoxyaniline with 1-phenyl-3-methyl-5-chloropyrazole-4-carbaldehyde under thermal conditions yields 8-ethoxy derivatives . To introduce the 2-fluorophenylmethyl group at position 5, alkylation reactions using 2-fluorobenzyl halides or Mitsunobu coupling with 2-fluorobenzyl alcohols could be employed. Optimization of reaction conditions (e.g., solvent polarity, base strength) is critical to avoid side reactions like N- vs. O-alkylation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Basic: What spectroscopic and computational methods validate the structure of pyrazolo[4,3-c]quinoline derivatives?
- Spectroscopy :
- ¹H/¹³C NMR : Assign substituent-specific signals (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂). Aromatic protons from the quinoline and phenyl rings appear between δ 7.0–8.5 ppm .
- IR : Confirm carbonyl groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ if present) and ether linkages (C-O-C at ~1200 cm⁻¹) .
- Computational : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level predicts geometric parameters (bond lengths/angles) and electronic transitions (UV-Vis), which are cross-validated with experimental data .
Advanced: How can structure-activity relationship (SAR) studies optimize pyrazolo[4,3-c]quinoline derivatives for γ-secretase inhibition?
Key SAR insights from γ-secretase inhibitors like ELND006/007 (pyrazolo[4,3-c]quinoline derivatives):
- Position 5 : Bulky substituents (e.g., 4-(trifluoromethyl)phenylsulfonyl) enhance selectivity for amyloid-β over Notch cleavage .
- Chirality : The (R)-configuration at position 4 improves metabolic stability and potency .
- Fluorination : Fluorine at position 7 or 8 reduces oxidative metabolism, extending half-life in vivo .
Methodology : - In vitro assays : Use HEK293 cells expressing APP to measure Aβ40/Aβ42 levels via ELISA.
- Selectivity screening : Compare IC₅₀ values for Aβ vs. Notch-1 cleavage in T-cell leukemia assays .
Advanced: What in vivo models evaluate pyrazolo[4,3-c]quinoline derivatives for Alzheimer’s disease or chemotherapy-induced toxicity?
- Alzheimer’s models :
- APP/PS1 transgenic mice : Monitor Aβ plaque reduction via PET imaging or immunohistochemistry after oral administration .
- CSF sampling : Measure Aβ levels in healthy volunteers’ cerebrospinal fluid (Phase 1 trials) .
- Chemotherapy toxicity :
Advanced: How are regioselectivity challenges addressed during pyrazolo[4,3-c]quinoline synthesis?
Regioselectivity issues arise in cyclization steps (e.g., forming pyrazole vs. quinoline rings). Strategies include:
- Directing groups : Use electron-withdrawing groups (e.g., chloro, trifluoromethyl) on intermediates to steer cyclization toward the desired position .
- Metal catalysis : Palladium-mediated Heck cyclization ensures precise annulation, as demonstrated in pyrrolo[2,3-c]quinoline synthesis .
- Microwave-assisted synthesis : Enhances reaction uniformity, reducing byproducts in multi-step pathways .
Advanced: What computational tools predict ADMET properties of pyrazolo[4,3-c]quinoline derivatives?
- Software : SwissADME or PreADMET for predicting absorption (LogP, PSA), CYP450 metabolism, and toxicity (AMES test).
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding to targets like CB2 receptors (e.g., Pyrazolo[4,3-c]quinolin-3-one derivatives show nanomolar affinity for CB2 over CB1) .
- MD simulations : GROMACS to evaluate ligand-receptor stability over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
